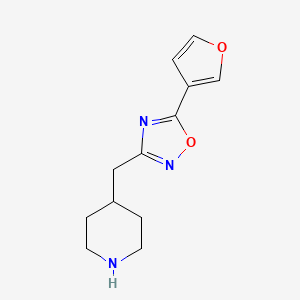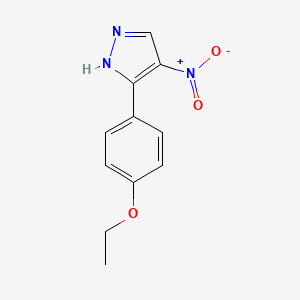
N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzyl)-1-(oxazol-2-YL)méthanamine est un composé organique qui présente un groupe bromobenzyl attaché à une partie oxazolylméthanamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(4-Bromobenzyl)-1-(oxazol-2-YL)méthanamine implique généralement la réaction du chlorure de 4-bromobenzyl avec l’oxazol-2-ylméthanamine en conditions basiques. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, avec une base comme la triéthylamine ou l’hydroxyde de sodium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-Bromobenzyl)-1-(oxazol-2-YL)méthanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe bromobenzyl en un groupe benzyle ou d’autres formes réduites.
Substitution : L’atome de brome dans le groupe bromobenzyl peut être substitué par d’autres nucléophiles, tels que des amines, des thiols ou des alcoolates.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium, le borohydrure de sodium et l’hydrogénation catalytique sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile impliquent généralement des réactifs tels que l’azoture de sodium, le thiolate de sodium ou les sels d’alcoolates.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes ou des cétones, la réduction peut produire des dérivés benzyliques et la substitution peut entraîner la formation de divers composés benzyliques substitués.
Applications de la recherche scientifique
N-(4-Bromobenzyl)-1-(oxazol-2-YL)méthanamine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme bloc de construction en synthèse organique.
Biologie : Le composé peut être utilisé dans l’étude des voies biologiques et comme sonde dans des essais biochimiques.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Applications De Recherche Scientifique
N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la N-(4-Bromobenzyl)-1-(oxazol-2-YL)méthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe bromobenzyl peut interagir avec diverses enzymes et récepteurs, modulant leur activité. La partie oxazolylméthanamine peut également participer à des liaisons hydrogène et à d’autres interactions, influençant l’activité biologique globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-Chlorobenzyl)-1-(oxazol-2-YL)méthanamine : Structure similaire mais avec un atome de chlore au lieu de brome.
N-(4-Méthylbenzyl)-1-(oxazol-2-YL)méthanamine : Structure similaire mais avec un groupe méthyle au lieu de brome.
N-(4-Fluorobenzyl)-1-(oxazol-2-YL)méthanamine : Structure similaire mais avec un atome de fluor au lieu de brome.
Unicité
La N-(4-Bromobenzyl)-1-(oxazol-2-YL)méthanamine est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et ses interactions avec d’autres molécules. L’atome de brome peut participer à des liaisons halogènes et à d’autres interactions qui ne sont pas possibles avec d’autres substituants comme le chlore, le méthyle ou le fluor.
Propriétés
Numéro CAS |
1398504-17-0 |
|---|---|
Formule moléculaire |
C11H11BrN2O |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(1,3-oxazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2 |
Clé InChI |
OOYHQPUGFZBBDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC2=NC=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)




![2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)








